molecular formula C16H25N3O B2738140 6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one CAS No. 2175884-39-4

6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one

Cat. No.: B2738140
CAS No.: 2175884-39-4
M. Wt: 275.396
InChI Key: RTGSIJJYAZKCND-UHFFFAOYSA-N
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Description

6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one is a complex organic compound characterized by its unique structure, which includes a cyclopropyl group, a piperidinyl ring, and a dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include the use of reagents such as cyclopropylamine, propan-2-yl chloride, and dihydropyrimidinone derivatives.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as hydrogen peroxide or chromium(VI) oxide may be used under acidic or basic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable electrophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be explored for its potential biological activities, such as enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into new therapeutic strategies.

Medicine: The compound's potential medicinal applications include its use as a lead compound in drug discovery. It may be investigated for its pharmacological properties, such as anti-inflammatory, antiviral, or anticancer activities.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. Further research is needed to elucidate the precise molecular mechanisms involved.

Comparison with Similar Compounds

Uniqueness: 6-Cyclopropyl-3-{[1-(propan-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one stands out due to its unique structural features and potential applications across various fields. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

6-cyclopropyl-3-[(1-propan-2-ylpiperidin-4-yl)methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N3O/c1-12(2)18-7-5-13(6-8-18)10-19-11-17-15(9-16(19)20)14-3-4-14/h9,11-14H,3-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTGSIJJYAZKCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CN2C=NC(=CC2=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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